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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-iodo-

6-methoxy-4-methylphenol, a substituted phenol of interest in synthetic chemistry and drug

discovery. Due to the limited availability of direct experimental spectra in public databases, this

document focuses on predicted spectroscopic data, corroborated by the analysis of structurally

analogous compounds. This guide is intended for researchers, scientists, and drug

development professionals, offering a detailed interpretation of the expected Mass

Spectrometry, Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data.

Standardized experimental protocols for acquiring these spectra are also provided to facilitate

the characterization of this and similar molecules.

Introduction
2-iodo-6-methoxy-4-methylphenol is a multifaceted aromatic compound featuring a phenol

backbone substituted with iodo, methoxy, and methyl groups. This unique substitution pattern

makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and purity
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assessment are paramount for its application, and spectroscopic techniques are the

cornerstone of this characterization. This guide provides an in-depth look at its expected

spectroscopic signatures.

Molecular Structure and Properties
Molecular Formula: C₈H₉IO₂

Molecular Weight: 264.06 g/mol

Exact Mass: 263.964725 g/mol
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Caption: Predicted fragmentation pathway for 2-iodo-6-methoxy-4-methylphenol.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Injection: Inject 1 µL of the solution into the GC-MS system.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Inlet Temperature: 250 °C.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The

IR spectrum of 2-iodo-6-methoxy-4-methylphenol is expected to exhibit characteristic

absorption bands for the hydroxyl, aromatic, and ether functionalities. A computed vapor-phase

IR spectrum is available, providing a reliable prediction of these features. [1] Table 2: Predicted

Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3550 (broad) O-H Stretching

~3050 Aromatic C-H Stretching

~2950, ~2850
Aliphatic C-H (in -CH₃ and -

OCH₃)
Stretching

~1600, ~1480 C=C Aromatic ring stretching

~1250 C-O Aryl ether stretching

~1150 C-O Phenolic stretching

~600 C-I Stretching

The broadness of the O-H stretch is a hallmark of phenols and is due to hydrogen bonding. [2]

[3]
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Average of 16 scans.

Background Correction: Perform a background scan of the clean, empty ATR crystal before

analyzing the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. While experimental NMR data for 2-iodo-6-methoxy-4-methylphenol is not

readily available, reliable predictions can be made using computational models and by

comparison with similar compounds. [4]

¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and

their connectivity.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0 Singlet 1H Ar-H

~6.8 Singlet 1H Ar-H

~5.5 Broad Singlet 1H -OH

~3.9 Singlet 3H -OCH₃

~2.3 Singlet 3H Ar-CH₃

The phenolic -OH proton is expected to be a broad singlet and its chemical shift can be

concentration and solvent dependent. The two aromatic protons are not coupled to each other

and will therefore appear as singlets.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~152 C-OH

~148 C-OCH₃

~135 C-CH₃

~130 Ar-CH

~125 Ar-CH

~85 C-I

~56 -OCH₃

~21 Ar-CH₃
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The carbon attached to the iodine atom (C-I) is expected to be significantly shielded, appearing

at a lower chemical shift (upfield) compared to the other aromatic carbons. [5]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.
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Caption: General workflow for NMR data acquisition and processing.

Conclusion
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The spectroscopic data presented in this guide, based on computational predictions and

analysis of analogous compounds, provides a robust framework for the characterization of 2-

iodo-6-methoxy-4-methylphenol. The predicted mass spectrum, IR absorption frequencies, and

NMR chemical shifts are consistent with the assigned molecular structure. This guide serves as

a valuable resource for researchers, enabling them to confirm the identity and purity of this

compound in their synthetic and developmental endeavors.
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To cite this document: BenchChem. [Spectroscopic Data of 2-iodo-6-methoxy-4-
methylphenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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